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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptoacetamide (also known as thioglycolamide), with the CAS number 758-08-7, is a
thiol-containing organic compound with the chemical formula C2HsNOS.[1] Its structure,
featuring a reactive sulfhydryl (-SH) group and an amide (-CONHz2) functional group, makes it a
versatile molecule in various chemical and biological applications. This technical guide provides
a comprehensive overview of 2-mercaptoacetamide, including its physicochemical properties,
synthesis, and its emerging roles in drug discovery and development, particularly as a scaffold
for the synthesis of enzyme inhibitors. The sulfhydryl group endows 2-mercaptoacetamide
with the ability to act as a nucleophile, a reducing agent, and a metal chelator, underpinning its
utility in diverse scientific fields.[1]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of 2-mercaptoacetamide
is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 2-Mercaptoacetamide
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Property Value Reference

CAS Number 758-08-7 [1]

Molecular Formula C2HsNOS [1]

Molecular Weight 91.13 g/mol [2]

IUPAC Name 2-sulfanylacetamide [2]

Synonyms Thioglycolamide,. o- 2]

Mercaptoacetamide

Appearance White solid [3]

Melting Point 157.5-158.5 °C [1][3]

Boiling Point 279.3 °C at 760 mmHg [1][3]

Density 1.192 g/cm3 [1]

pKa 8.34 £ 0.10 (Predicted) [1]

LogP 0.10180 3]
Table 2: Toxicological Data for 2-Mercaptoacetamide

Test Species Route of Value Reference

Exposure

LD50 Mouse Intraperitoneal 300 mg/kg [4]
Table 3: Hazard Identification

Hazard Statement Description Reference

H315 Causes skin irritation [2][5]
H319 Causes serious eye irritation [2][5]
H335 May cause respiratory irritation  [2][5]
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Synthesis and Experimental Protocols

While 2-mercaptoacetamide is commercially available, understanding its synthesis is crucial
for researchers interested in its derivatives. It is typically synthesized from chloroacetamide.
Subsequently, it serves as a key precursor for the synthesis of various biologically active
molecules, such as N-aryl mercaptoacetamides.

Synthesis of 2-Mercaptoacetamide (Inferred Protocol)

A detailed, peer-reviewed protocol for the synthesis of 2-mercaptoacetamide is not readily
available in the searched literature. However, based on fundamental organic chemistry
principles and the identified precursors, a plausible synthesis route involves the reaction of
chloroacetamide with a source of sulfhydryl ions, such as sodium hydrosulfide.

Reaction Scheme:

Experimental Procedure (Hypothetical):

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve chloroacetamide in a suitable solvent like ethanol.

o Reagent Addition: Slowly add a solution of sodium hydrosulfide (NaSH) in water or ethanol to
the chloroacetamide solution at room temperature with vigorous stirring.

o Reaction Conditions: The reaction mixture may be stirred at room temperature or gently
heated to facilitate the nucleophilic substitution. The reaction progress can be monitored by
Thin Layer Chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under
reduced pressure. The residue is then partitioned between water and an organic solvent to
remove inorganic salts.

 Purification: The crude 2-mercaptoacetamide in the organic layer is dried over anhydrous
sodium sulfate, filtered, and the solvent is evaporated. The product can be further purified by
recrystallization from a suitable solvent.

Synthesis of N-Aryl Mercaptoacetamides
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N-aryl mercaptoacetamides, which have shown promise as enzyme inhibitors, are synthesized
from 2-mercaptoacetamide or its precursors. The following is a general three-step protocol for
their synthesis.

Step 1: Amide Formation

Chloroacetyl Chloride

! .| N-Aryl-2-chloroacetamide
- - >
Aniline Derivative
Step 2: Thioacetate Formation Step 3: Hydrolysis
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Click to download full resolution via product page
Caption: Synthesis workflow for N-aryl mercaptoacetamides.
Experimental Protocol:

o Amide Formation: To a cooled (0 °C) solution of the corresponding aniline derivative and a
base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (CH2Cl2) or
tetrahydrofuran (THF), chloroacetyl chloride is added dropwise. The reaction mixture is
stirred until completion, followed by an aqueous work-up to isolate the N-aryl-2-
chloroacetamide intermediate.

e Thioacetate Formation: The N-aryl-2-chloroacetamide is dissolved in acetone, and
potassium thioacetate is added. The mixture is stirred at room temperature. This Sn2
reaction yields the N-aryl-2-acetylthioacetamide intermediate, which is then isolated.

» Hydrolysis to Free Thiol: The thioacetate intermediate is hydrolyzed under basic (e.g.,
sodium hydroxide in methanol) or acidic conditions to remove the acetyl protecting group,
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affording the final N-aryl mercaptoacetamide product.

Biological Activities and Applications in Drug
Development

2-Mercaptoacetamide and its derivatives have garnered significant interest in drug
development due to their ability to interact with various biological targets.

Metallo-B-Lactamase (MBL) Inhibition

The rise of antibiotic resistance is a major global health threat. Metallo-p-lactamases (MBLS)
are enzymes produced by some bacteria that can inactivate a broad range of 3-lactam
antibiotics, including carbapenems. N-aryl mercaptoacetamides have emerged as promising
inhibitors of MBLs such as IMP-7, NDM-1, and VIM-1.[1][2] The mercaptoacetamide moiety can
chelate the zinc ions in the active site of these enzymes, thereby inhibiting their activity and
restoring the efficacy of B-lactam antibiotics.

Experimental Protocol: MBL Inhibition Assay

A common method to assess MBL inhibition is a spectrophotometric assay using a
chromogenic cephalosporin substrate like nitrocefin.

» Reagent Preparation: Prepare solutions of the MBL enzyme, the test inhibitor (N-aryl
mercaptoacetamide derivative) at various concentrations, and the nitrocefin substrate in an
appropriate assay buffer.

o Assay Procedure: In a 96-well plate, pre-incubate the MBL enzyme with the inhibitor for a
defined period. Initiate the reaction by adding the nitrocefin substrate.

o Data Acquisition: Monitor the hydrolysis of nitrocefin by measuring the increase in
absorbance at a specific wavelength (e.g., 490 nm) over time using a microplate reader.

o Data Analysis: Calculate the initial reaction rates and determine the 1Cso value of the
inhibitor, which is the concentration required to inhibit 50% of the enzyme's activity.

Histone Deacetylase 6 (HDACG6) Inhibition
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Histone deacetylase 6 (HDACG6) is a zinc-dependent enzyme that plays a crucial role in various
cellular processes, including protein trafficking and degradation.[6][7] It has been identified as a
therapeutic target for cancer, neurodegenerative diseases, and autoimmune disorders.[6][7]
Mercaptoacetamide-based compounds have been developed as potent and selective HDACG6
inhibitors.[6] The mercaptoacetamide group acts as a zinc-binding group (ZBG), chelating the
zinc ion in the HDACG6 active site and thereby inhibiting its enzymatic activity.[6] Notably, these
inhibitors may offer a safer alternative to hydroxamate-based inhibitors, which have been
associated with genotoxicity.[6][7]
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Caption: Mechanism of HDACSG inhibition by mercaptoacetamide-based inhibitors.
Experimental Protocol: HDACG Inhibition Assay

The inhibitory activity against HDAC6 can be determined using a commercially available
fluorometric assay Kit.

o Reaction Setup: In a 96-well plate, add the HDAC6 enzyme, a fluorogenic substrate, and the
mercaptoacetamide-based inhibitor at various concentrations.

 Incubation: Incubate the plate at 37°C for a specified time to allow the enzymatic reaction to
proceed.
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e Development: Add a developer solution that stops the HDACG6 reaction and generates a
fluorescent signal from the deacetylated substrate.

* Measurement: Measure the fluorescence intensity using a microplate reader.

e Analysis: Calculate the percentage of inhibition for each inhibitor concentration and
determine the ICso value.

Cell Division Cycle 7 (CDC7) Kinase Inhibition

Cell Division Cycle 7 (CDC7) kinase is a serine/threonine kinase essential for the initiation of
DNA replication.[8] Its overexpression is observed in many cancers, making it an attractive
target for cancer therapy. 2-Mercaptoacetamide has been used as a scaffold in the
preparation of tetracyclic compounds that act as CDC7 inhibitors. These inhibitors block the
phosphorylation of the minichromosome maintenance (MCM) complex, a crucial step for the
firing of replication origins, leading to cell cycle arrest and apoptosis in cancer cells.
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Caption: CDCY7 signaling pathway and its inhibition.

Experimental Protocol: CDC7 Kinase Inhibition Assay (Cell-Based)

The on-target activity of a CDC7 inhibitor can be confirmed by assessing the phosphorylation
status of its downstream target, MCM2, via Western blotting.

o Cell Treatment: Seed cancer cells in culture plates and treat them with the CDC7 inhibitor at
various concentrations for a specified time.

e Protein Extraction: Lyse the cells and extract the total protein.
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o Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane,
and probe with a primary antibody specific for phosphorylated MCM2 (p-MCM2). A total
MCM2 antibody should be used as a loading control.

» Detection: Use a labeled secondary antibody and a chemiluminescent substrate to visualize
the protein bands.

e Analysis: Quantify the band intensities to determine the dose-dependent decrease in MCM2
phosphorylation upon treatment with the inhibitor.

Antimicrobial and Chelating Applications

2-Mercaptoacetamide has also been reported to have antimicrobial properties and is used in
the formulation of antifungal and antibacterial products.[1] Its ability to chelate metal ions is not
only crucial for its enzyme inhibitory activities but also makes it useful in analytical chemistry
and industrial processes where metal ion management is important.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

e Preparation: Prepare a two-fold serial dilution of 2-mercaptoacetamide in a 96-well
microtiter plate containing a suitable bacterial growth medium.

¢ Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
 Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

e Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the
lowest concentration of the compound that completely inhibits the visible growth of the
microorganism.

Conclusion

2-Mercaptoacetamide is a valuable and versatile chemical entity with a growing importance in
medicinal chemistry and drug development. Its unique chemical properties, particularly the
reactivity of its sulfhydryl group, make it an excellent scaffold for the design and synthesis of
potent and selective enzyme inhibitors targeting critical pathways in cancer and infectious
diseases. The detailed protocols and data presented in this guide are intended to facilitate
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further research and development of novel therapeutics based on the 2-mercaptoacetamide
core structure. As our understanding of its biological activities expands, so too will its potential
applications in addressing unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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